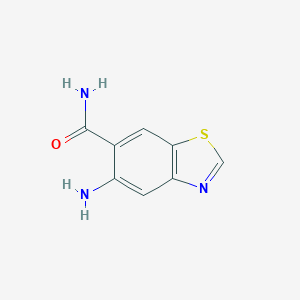

5-Amino-1,3-benzothiazole-6-carboxamide

Descripción general

Descripción

5-Amino-1,3-benzothiazole-6-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The benzothiazole scaffold, including 5-amino-1,3-benzothiazole-6-carboxamide, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit potent activity against a range of pathogens including bacteria and fungi.

Case Studies

- Antibacterial Activity : A study by Amnerkar et al. synthesized a series of benzothiazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that several compounds exhibited significant antibacterial activity, with some showing potency comparable to standard antibiotics .

- Antifungal Activity : Research conducted by Lavanya et al. focused on benzothiazole-pyrimidine derivatives, which were tested against various fungal strains such as Candida albicans and Aspergillus fumigatus. The findings indicated excellent antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various synthetic derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cells : A study reported the synthesis of benzothiazole derivatives that were tested against human cancer cell lines, including PC3 (prostate cancer) and A431 (skin cancer). Compounds showed promising results with significant inhibition of cell proliferation .

- Mechanistic Studies : Another investigation highlighted the binding affinity of synthesized compounds to specific proteins implicated in cancer progression. Molecular docking studies revealed that certain derivatives effectively inhibited target proteins associated with tumor growth, indicating their potential as lead compounds for drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented, showcasing its potential in treating inflammatory diseases.

Case Studies

- COX Inhibition : Research conducted by Kashinath et al. synthesized pyrimido-benzothiazole derivatives and evaluated their anti-inflammatory activity through biochemical assays targeting cyclooxygenase enzymes (COX). Some compounds exhibited selective COX-2 inhibition, suggesting their utility as anti-inflammatory agents .

- In Vivo Studies : Further studies have demonstrated the efficacy of benzothiazole derivatives in reducing inflammation in animal models, which supports their potential application in clinical settings for inflammatory disorders .

Summary Table of Applications

Propiedades

Número CAS |

171179-73-0 |

|---|---|

Fórmula molecular |

C8H7N3OS |

Peso molecular |

193.23 g/mol |

Nombre IUPAC |

5-amino-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12) |

Clave InChI |

REYLWTJXMPVPJM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

SMILES canónico |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

Sinónimos |

6-Benzothiazolecarboxamide,5-amino-(9CI) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.